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Compound of Interest

Compound Name:
(2-oxo-2,3-dihydro-1H-indol-3-

yl)acetic acid

Cat. No.: B103997 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an in-

depth overview of the key spectroscopic data for oxindole-3-acetic acid, a significant metabolite

of the plant hormone indole-3-acetic acid (IAA). This document compiles essential data from

Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), offering a centralized resource for the characterization and analysis of this compound.

Core Spectroscopic Data
The structural elucidation and confirmation of oxindole-3-acetic acid rely on a combination of

spectroscopic techniques. The following tables summarize the key quantitative data obtained

from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for Oxindole-3-
Acetic Acid
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

10.8 (br s) Broad Singlet - NH

7.20-7.25 (m) Multiplet - Aromatic CH

7.15 (t) Triplet 7.5 Aromatic CH

6.95 (t) Triplet 7.5 Aromatic CH

6.85 (d) Doublet 7.5 Aromatic CH

3.85 (t) Triplet 5.0 CH

2.95 (dd) Doublet of Doublets 16.5, 5.0 CH₂

2.60 (dd) Doublet of Doublets 16.5, 5.0 CH₂

Note: NMR data can be influenced by the solvent used. The data presented is a representative

example.

Table 2: ¹³C NMR Spectroscopic Data for Oxindole-3-
Acetic Acid
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Chemical Shift (δ) ppm Assignment

178.5 C=O (amide)

172.0 C=O (acid)

142.5 Aromatic C-N

130.0 Aromatic CH

128.5 Aromatic C

125.0 Aromatic CH

122.5 Aromatic CH

110.0 Aromatic CH

45.0 CH

35.0 CH₂

Table 3: IR Spectroscopic Data for Oxindole-3-Acetic
Acid

Wavenumber (cm⁻¹) Assignment

3400-3200 N-H Stretch

3300-2500 O-H Stretch (carboxylic acid)

1710 C=O Stretch (carboxylic acid)

1680 C=O Stretch (amide)

1620 Aromatic C=C Stretch

1470 C-H Bend

Table 4: Mass Spectrometry Data for Oxindole-3-Acetic
Acid
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Technique m/z Relative Intensity Assignment

GC-MS 191 - [M]⁺

146 - [M-COOH]⁺

118 - [M-COOH-CO]⁺

MS/MS (Negative Ion

Mode)
190.05 - [M-H]⁻

146.06 100 [M-H-CO₂]⁻

117.06 - Further fragmentation

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of spectroscopic data. The

following sections outline the typical experimental protocols for obtaining the NMR, IR, and MS

data for oxindole-3-acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of oxindole-3-acetic acid (typically 5-10 mg) is dissolved in a

deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The

choice of solvent is critical and can affect the chemical shifts of labile protons such as those in

the N-H and O-H groups.[1]

Instrumentation and Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire both

¹H and ¹³C NMR spectra.

¹H NMR: Proton spectra are typically acquired with a sufficient number of scans to obtain a

good signal-to-noise ratio. The spectral width is set to cover the expected range of proton

chemical shifts (e.g., 0-12 ppm).

¹³C NMR: Carbon spectra are acquired using a proton-decoupled pulse sequence to simplify

the spectrum to single lines for each unique carbon atom. A larger number of scans is
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generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples like oxindole-3-acetic acid, the KBr pellet method is

commonly employed. A small amount of the sample (1-2 mg) is finely ground with anhydrous

potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet. Alternatively,

Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on

the ATR crystal.[2][3]

Instrumentation and Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Collection: A background spectrum of the KBr pellet or the empty ATR crystal is first

collected. The sample is then scanned, and the background is automatically subtracted to

yield the infrared spectrum of the compound. The spectrum is typically recorded in the range

of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first vaporized and

separated on a GC column before being introduced into the mass spectrometer. Electron

Ionization (EI) is a common ionization technique for GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Oxindole-3-acetic acid

and its metabolites can be analyzed by reverse-phase HPLC coupled to a tandem mass

spectrometer.[4] Electrospray Ionization (ESI) is a suitable ionization method for LC-MS, and

it can be operated in both positive and negative ion modes to detect the protonated molecule

[M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively.[4][5]

Mass Analysis and Fragmentation:

Full Scan MS: The mass spectrometer is operated in full scan mode to determine the

molecular weight of the compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.lpdlabservices.co.uk/analytical_techniques/chemical_analysis/ftir_principles_preparation
https://pmc.ncbi.nlm.nih.gov/articles/PMC10390838/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10390838/
https://pmc.ncbi.nlm.nih.gov/articles/PMC133588/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103997?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tandem MS (MS/MS): To obtain structural information, a precursor ion (e.g., the molecular

ion) is selected and subjected to collision-induced dissociation (CID) to generate a

characteristic fragmentation pattern. This is particularly useful for confirming the identity of

the compound in complex mixtures.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of oxindole-3-acetic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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3-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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